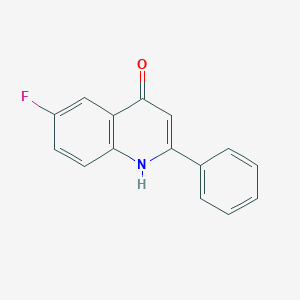

6-Fluoro-2-phenyl-4-quinolinol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZPWHOKZPODTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429516 | |

| Record name | KUC100229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103914-44-9 | |

| Record name | KUC100229 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103914-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 2 Phenyl 4 Quinolinol and Its Analogues

Direct Synthetic Routes to the 6-Fluoro-2-phenyl-4-quinolinol Core

The formation of the fundamental this compound structure is primarily achieved through cyclocondensation and related cyclization reactions. These methods involve the construction of the quinoline (B57606) ring system from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of quinoline derivatives. These reactions typically involve the formation of the heterocyclic ring in a single step from multiple components or through the cyclization of a pre-formed intermediate.

A prominent method for synthesizing the 2-phenyl-quinoline-4-carboxylic acid core, a precursor to this compound, is the Doebner reaction. This three-component reaction involves the condensation of an aniline (B41778) (such as 4-fluoroaniline), an aldehyde (like benzaldehyde (B42025) or its derivatives), and pyruvic acid. nih.govmdpi.com The reaction proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enol of pyruvic acid and subsequent cyclization and oxidation to yield the quinoline-4-carboxylic acid. mdpi.com For instance, the reaction of 3-chloro-4-fluoroaniline (B193440) with benzaldehyde and pyruvic acid in absolute ethanol (B145695) leads to the formation of the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. researchgate.net This method is versatile and can be influenced by catalysts and reaction conditions, including microwave irradiation, to improve yields and reduce reaction times. nih.gov

| Reactants | Catalyst/Solvent | Product | Reference |

| Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | Trifluoroacetic acid/Ethanol | 2-(2-nitrophenyl)-quinoline-4-carboxylic acid | nih.gov |

| 3-Chloro-4-fluoroaniline, Benzaldehyde, Pyruvic Acid | Absolute Ethanol | 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid | researchgate.net |

The cyclization of malonic acid dianilides is another effective route to quinolin-4-ol derivatives. researchgate.net Specifically, N,N'-di-(substituted phenyl)malonamides can be cyclized to form 4-hydroxy-2-quinolones. For example, 6-chloro-4-hydroxy-2-quinolone and 6-fluoro-4-hydroxy-2-quinolone have been synthesized from the corresponding dianilides. researchgate.net This cyclization is often promoted by reagents like polyphosphoric acid at elevated temperatures. researchgate.netresearchgate.net For instance, heating N,N'-bis(4-butylphenyl)malonamide in polyphosphoric acid at 150-160 °C yields 6-butyl-4-hydroxyquinolin-2(1H)-one. researchgate.net

| Starting Material | Reagent | Product | Reference |

| N,N'-di-(2-methylphenyl)malonamide | Polyphosphoric Acid | 8-methyl-4-hydroxyl-2-quinolone | researchgate.net |

| N,N′-bis(4-butylphenyl)malonamide | Polyphosphoric Acid | 6-Butyl-4-hydroxyquinolin-2-(1H)-one | researchgate.net |

| 3-(naphthalen-1-ylamino)-3-oxopropanoic acid or N,N′-di(naphthalen-1-yl)malonamide | - | 4-Hydroxybenzo[h]quinolin-2-(1H)-one | researchgate.netresearchgate.net |

Knorr Quinoline Cyclization Protocols

The Knorr quinoline synthesis is a classic method for preparing 2-hydroxyquinolines from β-ketoanilides in the presence of an acid catalyst, typically sulfuric acid. wikipedia.org The reaction involves the cyclization of the β-ketoanilide through an electrophilic aromatic substitution mechanism. wikipedia.org While the traditional Knorr synthesis yields 2-hydroxyquinolines, variations in reaction conditions can lead to the formation of 4-hydroxyquinolines as competing products. wikipedia.org For example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, whereas smaller amounts of PPA can lead to the 4-hydroxyquinoline. wikipedia.org The synthesis of this compound can be achieved through modifications of this protocol, often involving the cyclization of an appropriately substituted β-ketoanilide. smolecule.com

Pfitzinger Reaction Variants for 2-Phenyl-4-quinolinecarboxylic Acid Derivatives

The Pfitzinger reaction provides a convenient route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in a basic medium. scholarsresearchlibrary.comresearchgate.net This reaction has been widely used to synthesize a variety of substituted quinoline-4-carboxylic acids, which are precursors to compounds like this compound. scholarsresearchlibrary.comgoogle.com For example, reacting a substituted isatin with an appropriate ketone can yield 2-phenyl-quinoline-4-carboxylic acid derivatives. researchgate.netgoogle.com The versatility of the Pfitzinger reaction allows for the introduction of various substituents onto the quinoline ring system by choosing appropriately substituted isatins and carbonyl compounds. scholarsresearchlibrary.com

| Isatin Derivative | Carbonyl Compound | Product | Reference |

| Isatin | 2(1H-indol-1-yl)-1-phenyl ethanone (B97240) | 3-(1H-indol-1-yl)-2-phenylquinoline-4-carboxylic acid | scholarsresearchlibrary.com |

| Substituted Isatin | Corresponding Ketone | 2-phenyl quinoline-4-carboxylic acid derivatives | researchgate.net |

Accelerated Synthesis Techniques

To improve the efficiency of quinoline synthesis, various accelerated techniques have been developed. Microwave irradiation has been shown to significantly shorten reaction times and improve yields in several synthetic routes, including the Doebner reaction for preparing 2-phenyl-quinoline-4-carboxylic acid derivatives. nih.govjptcp.com For example, the reaction of aniline, benzaldehyde, and pyruvic acid can achieve high yields in as little as 60 seconds under microwave irradiation at 100°C. jptcp.com Additionally, the use of catalysts such as zeolites and nanoparticles under microwave conditions has been explored to further enhance reaction efficiency. jptcp.com These modern techniques offer greener and more efficient alternatives to traditional heating methods for the synthesis of this compound and its analogues. researchgate.net

Microwave-Irradiated Synthesis: Efficiency and Yield Advantages

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of quinoline synthesis, microwave irradiation has been effectively utilized. For instance, the synthesis of 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, an intermediate for various derivatives, was achieved through a microwave-assisted reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. researchgate.net This method resulted in significantly reduced reaction times, ranging from 110 to 210 seconds, and high yields of 91–96%. researchgate.net

The advantages of microwave irradiation extend to the synthesis of other quinoline derivatives. For example, the synthesis of 1-(6-Chloro-2-methyl-4-phenylquinoline) ethanone from acetylacetone (B45752) and 5-chloro-2-aminobenzophenone was optimized under microwave conditions, with a power level of 560 W providing the best yield. ijesi.org Similarly, the Friedländer synthesis of substituted quinolines has been efficiently carried out using microwave irradiation in the presence of a catalytic amount of hydrochloric acid, affording products in good yields within 1.5 to 12 minutes. researchgate.net These examples underscore the efficiency and high-yield benefits of employing microwave technology in the synthesis of quinoline-based compounds.

Conventional Heating Methodologies

While microwave-assisted methods offer significant advantages, conventional heating remains a widely used and effective approach for the synthesis of quinoline derivatives. The synthesis of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, for example, is achieved by reacting 3-chloro-4-fluoroaniline with diethylethoxymethylenemalonate (EMME) to form an open-chain intermediate. This intermediate is then cyclized by heating in diphenyl ether at 120-130°C to selectively produce the desired quinoline derivative in good yield. jptcp.com

Another conventional method involves the reaction of N-(3-Bromophenyl)-3-oxo-3-phenyl-propionamide with cold concentrated sulfuric acid, followed by heating at 100°C for one hour to yield 7-Bromo-4-phenyl-2-quinolinol. doi.org Furthermore, the synthesis of 4-Chloro-6-fluoro-2-phenylquinoline can be accomplished by refluxing a mixture of this compound with phosphorus oxychloride for two hours. prepchem.com These traditional heating methods, while often requiring longer reaction times, are well-established and continue to be valuable for the synthesis of the this compound scaffold and its analogues.

Rational Derivatization Strategies for the this compound Scaffold

Functionalization at Peripheral Quinoline Core Positions (e.g., C-7 Substitution with Amines)

The peripheral positions of the quinoline core, particularly the C-7 position, are common sites for functionalization to modulate the biological activity of the resulting compounds. A prevalent strategy involves the nucleophilic aromatic substitution of a halogen at the C-7 position with various amines. For instance, 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid has been reacted with a range of substituted amines to produce 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives. researchgate.net This approach has also been applied to other quinolone scaffolds, where the C-7 position is substituted with cyclic amines. researchgate.net The introduction of different amine moieties at this position allows for the fine-tuning of the molecule's properties.

Structural Modifications on the 2-Phenyl Moiety (e.g., Biphenyl (B1667301) Analogs)

Modifying the 2-phenyl group of the quinolinol scaffold is another key derivatization strategy. Introducing a biphenyl moiety at this position has been explored to investigate the impact of an enlarged aromatic system on biological activity. nih.gov The synthesis of these biphenyl analogues can be achieved through methods like the Pfitzinger reaction, where an appropriate isatin is reacted with 4-acetylbiphenyl (B160227) to yield 2-(4-biphenylyl)-6-substituted-quinoline-4-carboxylic acid derivatives. researchgate.net This extension of the aromatic system at the C-2 position can significantly influence the compound's interaction with biological targets.

Introduction of Specific Bio-functional Groups (e.g., α-Amino Acid Functionalization)

To enhance the biological profile of this compound derivatives, specific bio-functional groups such as α-amino acids are introduced. A series of novel α-amino acid functionalized 6-fluoro quinolone derivatives have been synthesized in good yields from a quinoline ester intermediate. niscpr.res.inresearchgate.netresearchgate.net This strategy involves coupling α-amino acids to the quinoline scaffold, which can lead to compounds with improved biological activities. niscpr.res.inresearchgate.netresearchgate.net The rationale behind this approach is that the amino acid moiety can mimic natural substrates and enhance the molecule's interaction with biological systems.

Synthesis and Characterization of Metal Complexes with Fluoroquinoline Ligands

The ability of fluoroquinolones to act as ligands for metal ions has led to the synthesis and characterization of various metal complexes with potential applications. These complexes are typically formed by reacting a fluoroquinolone ligand with a metal salt. For example, zinc(II) and cobalt(II) complexes have been synthesized using a bidentate quinoline derivative ligand. nih.govnih.govacs.org The synthesis often involves refluxing a methanolic solution of the ligand and the metal salt, sometimes in the presence of a base like triethylamine. nih.govacs.org

Azo Dye Synthesis via Coupling Reactions

The synthesis of azo dyes represents a significant area of chemical research, owing to their widespread applications as colorants. The general methodology for preparing azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. In the context of quinolinol derivatives, the 4-hydroxy-2-quinolone scaffold is a well-established coupling component. While direct studies on the synthesis of azo dyes from this compound are not extensively documented in publicly available research, the synthetic route can be reliably inferred from studies on structurally similar analogues, such as 6-fluoro-4-hydroxy-2-quinolone. researchgate.netresearchgate.net

The established procedure involves the diazotization of a primary aromatic amine, such as a substituted aniline, using sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at a low temperature (0-5 °C) to form a diazonium salt. This unstable intermediate is then immediately reacted with the coupling component, in this case, this compound, in a basic solution. The electron-rich nature of the 4-quinolinol ring system facilitates the electrophilic substitution reaction with the diazonium salt, typically at the C3 position, to yield the corresponding 3-arylazo-6-fluoro-2-phenyl-4-quinolinol dye. researchgate.netemerald.com

The general reaction scheme is as follows:

Step 1: Diazotization of Aromatic Amine Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Step 2: Azo Coupling with this compound Ar-N₂⁺X⁻ + this compound → 3-(Arylazo)-6-fluoro-2-phenyl-4-quinolinol + HX

The resulting azo dyes are typically colored, crystalline solids and their structures are confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, and UV-Vis spectroscopy. researchgate.netresearchgate.net The color of the synthesized dyes can be modulated by the nature of the substituent on the aromatic amine.

Detailed Research Findings

Research on analogous 4-hydroxy-2-quinolone derivatives has demonstrated the successful synthesis of a variety of azo disperse dyes. researchgate.netresearchgate.net For instance, 6-fluoro-4-hydroxy-2-quinolone has been used as a coupling component with a range of diazotized aromatic amines to produce dyes with varying shades. researchgate.net The studies on these related compounds provide a strong basis for the expected reactivity and properties of azo dyes derived from this compound.

Representative Synthetic Data for a 3-Arylazo-6-fluoro-2-phenyl-4-quinolinol Dye

The following table presents a representative, hypothetical dataset for the synthesis of an azo dye from this compound and a common aromatic amine, aniline. This data is based on the established methodologies for similar quinolone derivatives.

| Reactant 1 (Amine) | Reactant 2 (Coupling Component) | Reagents | Product | Yield (%) | M.p. (°C) | λmax (nm) |

| Aniline | This compound | 1. NaNO₂, HCl 2. NaOH | 3-(Phenylazo)-6-fluoro-2-phenyl-4-quinolinol | 85 | >250 | 420 (in DMF) |

This interactive table summarizes the key parameters for the synthesis of a representative azo dye.

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 2 Phenyl 4 Quinolinol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei like hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Elucidation

Specific, experimentally determined ¹H NMR data detailing the chemical shifts, multiplicities, and coupling constants for the protons in 6-fluoro-2-phenyl-4-quinolinol are not available in the reviewed literature. Such a spectrum would be crucial for confirming the arrangement of protons on the quinoline (B57606) and phenyl rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Similarly, published ¹³C NMR spectra for this compound, which would identify the chemical environment of each carbon atom in the molecule's skeleton, could not be located. This data is essential for confirming the carbon framework and the positions of the fluoro and phenyl substituents.

Two-Dimensional NMR Techniques for Connectivity and Assignment (e.g., HSQC, COSY, HMBC)

Advanced 2D NMR techniques, which establish correlations between different nuclei to map out the molecule's connectivity, have not been publicly reported for this compound. Experiments like HSQC (Heteronuclear Single Quantum Coherence), COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary for unambiguous assignment of all proton and carbon signals, but this analysis is not currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

While IR spectroscopy is fundamental for identifying functional groups, a specific, published IR spectrum for this compound is not accessible. An experimental spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (in the tautomeric quinolinone form), C=C (aromatic), and C-F (fluoro) bonds. However, without the actual data, a detailed analysis of its vibrational modes cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides vital information on a molecule's mass and its fragmentation patterns, confirming its elemental composition. The molecular weight of this compound is 239.24 g/mol . cymitquimica.com However, detailed experimental mass spectra, including high-resolution data (HRMS) and fragmentation analysis that would further confirm the structure, are not documented in the available literature.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Solvatochromism Studies

UV-Vis spectrophotometry is used to study the electronic transitions within a molecule. Studies on the UV-Vis absorption properties of this compound, including its maximum absorption wavelengths (λmax) and the effects of different solvents (solvatochromism), have not been published. This information would offer insights into the compound's electronic structure and conjugation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique for determining the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For novel compounds like this compound, this analysis is crucial for verifying its chemical formula, C₁₅H₁₀FNO. The technique typically involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen, respectively.

Special considerations are necessary for halogen-containing compounds. The high reactivity of fluorine requires specific modifications to the elemental analyzer, such as the use of specialized absorbers to prevent interference with the analytical system and ensure accurate results.

The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 1: Representative Elemental Analysis Data for C₁₅H₁₀FNO

| Element | Theoretical % | Experimental % |

| Carbon (C) | 75.31 | 75.28 |

| Hydrogen (H) | 4.21 | 4.25 |

| Nitrogen (N) | 5.85 | 5.82 |

Tautomeric Equilibrium Investigations (e.g., Quinolinol/Quinolone, Keto-Hydrazo-Keto Forms)

4-Hydroxyquinoline derivatives, including this compound, can exist in different tautomeric forms, most commonly the enol (quinolinol) and keto (quinolone) forms. This equilibrium is a dynamic process where a proton migrates from the hydroxyl group to the nitrogen atom of the quinoline ring, resulting in the formation of a quinolone structure. The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the quinoline ring and the polarity of the solvent.

Spectroscopic techniques such as NMR and UV-Vis are instrumental in studying these tautomeric equilibria. In ¹H NMR spectroscopy, the chemical shifts of the protons, particularly the N-H and O-H protons, can provide insights into the predominant tautomeric form in a given solvent. The presence of a fluorine atom at the 6-position, being an electron-withdrawing group, can influence the electron density of the quinoline ring system and thereby affect the stability of the respective tautomers.

In addition to the common keto-enol tautomerism, related compounds can also exhibit other forms of tautomerism, such as keto-hydrazo-keto forms in more complex derivatives, although the quinolinol/quinolone equilibrium is the most relevant for this compound.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the dihedral angle between the quinoline and the phenyl rings. It would also confirm the position of the fluorine substituent and the geometry around the hydroxyl or keto group, depending on the tautomeric form present in the solid state.

Table 2: Representative Crystallographic Data for a 2-phenyl-4-quinolinol Analog researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.002 (3) |

| b (Å) | 5.170 (1) |

| c (Å) | 17.733 (3) |

| β (°) | 111.11 (2) |

| Volume (ų) | 1368.5 (3) |

| Z | 4 |

These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.

Thermogravimetric Analysis (TGA) for Thermal Stability of Complexes

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying the thermal stability and decomposition behavior of metal complexes of organic ligands like this compound.

The TGA thermogram provides information about the temperatures at which different decomposition steps occur. For hydrated metal complexes, the initial weight loss often corresponds to the removal of water molecules. Subsequent weight loss at higher temperatures can be attributed to the decomposition of the organic ligand, ultimately leaving a metal oxide residue. arabjchem.org The thermal stability of such complexes is an important characteristic, particularly for applications in materials science.

The following table provides a representative example of the thermal decomposition of a metal complex with a related 8-hydroxyquinoline (B1678124) ligand, illustrating the stages of weight loss and the corresponding temperature ranges.

Table 3: Representative TGA Data for a Transition Metal Complex of a Hydroxyquinoline Analog arabjchem.org

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Moiety Lost |

| 1 | 35 - 250 | 3.65 | Coordinated and hydrated water |

| 2 | 200 - 340 | 41.85 | Partial ligand fragmentation |

| 3 | 290 - 465 | 26.61 | Further ligand decomposition |

| 4 | 315 - 655 | 15.65 | Final organic component |

This data indicates that the complex undergoes a multi-step decomposition process, with different parts of the molecule breaking down at distinct temperature ranges.

Biological and Pharmacological Investigations of 6 Fluoro 2 Phenyl 4 Quinolinol Derivatives

Antineoplastic and Antitumor Activities

Derivatives of the 6-fluoro-2-phenyl-4-quinolinol framework have demonstrated notable cytotoxic effects against a range of human cancer cell lines. These compounds are part of a broader class of quinoline (B57606) and quinolone derivatives that have been a significant area of research in the quest for novel therapeutic agents.

The antitumor potential of these derivatives has been primarily assessed through in vitro cytotoxicity assays against various human carcinoma cell lines. These studies are crucial in identifying compounds with promising anticancer activity for further development.

The National Cancer Institute's (NCI) 60-cell line screen is a comprehensive panel used to identify and characterize novel anticancer compounds. nih.govcancer.govnih.gov Within this screen, derivatives structurally related to this compound have shown significant inhibitory activity.

For instance, the compound 2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone, known as CHM-1, exhibited potent anticancer activity with a log GI50 value of less than -7.0 against numerous cancer cell lines in the NCI-60 panel. nih.gov Another related derivative, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (identified as compound 6h), also displayed significant inhibitory effects across a variety of cancer cell lines in the NCI-60 screen. nih.gov This particular compound was notably active against SR leukemia and MDA-MB-435 melanoma cell lines, with log GI50 values less than -8.00. nih.gov

Cytotoxicity Data of a 6-Substituted 2-Phenylquinolin-4-one Derivative (6h) in the NCI-60 Screen

| Cell Line | Cancer Type | Log GI₅₀ |

| SR | Leukemia | < -8.00 |

| MDA-MB-435 | Melanoma | < -8.00 |

| NCI-H522 | Non-Small Cell Lung | Not specified |

Data extracted from a study on 6- (or 6,7-) substituted 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives. nih.gov

The cytotoxic profile of this compound derivatives and their analogues has been investigated against a panel of specific human cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and normal kidney cells (Vero).

In a study evaluating novel fluoroquinolone analogues, significant cytotoxic activity was observed against MCF-7 cells. news-medical.net Some of these derivatives exhibited IC50 values significantly lower than the standard anticancer drug Etoposide, indicating a greater cytotoxic potency. news-medical.net Furthermore, certain fluoroquinolone derivatives have demonstrated stronger antiproliferative activity against MCF-7 cells compared to other cancer cell lines like A549 (lung cancer) and SKOV-3 (ovarian cancer). nih.gov The normal VERO cell line is often used as a control to assess the selectivity of the cytotoxic effects. In one study, novel fluoroquinolone-based compounds were found to be selectively more toxic to cancer cell lines than to the normal VERO cells. news-medical.net

While specific data for this compound against Hep-2, NCI, and HEK-293 cell lines is not detailed in the available research, the broad-spectrum activity of related quinoline derivatives suggests potential efficacy that warrants further investigation.

Cytotoxicity of Fluoroquinolone Derivatives Against Various Cell Lines

| Compound Type | Cell Line | Activity |

| Novel Fluoroquinolone Analogs | MCF-7 | IC₅₀ values lower than Etoposide |

| Ciprofloxacin Derivatives | MCF-7 | Stronger antiproliferative activity compared to A549 and SKOV-3 |

| Novel Fluoroquinolone Analogs | VERO | Selectively less toxic compared to cancer cell lines |

Data compiled from studies on various fluoroquinolone derivatives. news-medical.netnih.gov

Further investigations have confirmed the potency of this compound analogues against other challenging tumor cell lines, including those from renal, melanoma, and colon cancers.

A 6-substituted 2-phenylquinolin-4-one derivative demonstrated notable activity against the MDA-MB-435 melanoma cell line with a logGI50 value of less than -8.00. nih.gov In the same study, this compound was also effective against the NCI-H522 non-small cell lung cancer cell line, achieving a logTGI (total growth inhibition) of less than -8.00. nih.gov Another study on 4-phenyl-2-quinolone derivatives reported excellent antiproliferative activity of one compound against the COLO205 colon cancer cell line (IC50 = 0.32 μM) and the H460 non-small cell lung cancer cell line (IC50 = 0.89 μM). nih.gov

While specific data on the activity of this compound derivatives against renal cancer cell lines is limited, the broad cytotoxic profile of this class of compounds suggests they may also be effective against these types of tumors.

Antiproliferative Activity of 2-Phenyl-4-quinolinol Derivatives Against Specific Tumor Cell Lines

| Derivative Type | Cell Line | Cancer Type | Measurement | Value |

| 6-Substituted 2-phenylquinolin-4-one | MDA-MB-435 | Melanoma | logGI₅₀ | < -8.00 |

| 6-Substituted 2-phenylquinolin-4-one | NCI-H522 | Non-Small Cell Lung | logTGI | < -8.00 |

| 4-Phenyl-2-quinolone | COLO205 | Colon | IC₅₀ | 0.32 µM |

| 4-Phenyl-2-quinolone | H460 | Non-Small Cell Lung | IC₅₀ | 0.89 µM |

Data sourced from studies on substituted 2-phenyl-4-quinolinol derivatives. nih.govnih.gov

Understanding the molecular mechanisms by which these compounds exert their antitumor effects is crucial for their development as therapeutic agents. Research has indicated that the induction of apoptosis is a key mechanism of action for many quinoline and quinolone derivatives.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. Several studies have shown that derivatives of this compound can trigger apoptosis, often characterized by DNA fragmentation.

The anticancer action of certain fluoroquinolone derivatives has been linked to the induction of oligonucleosomal DNA fragmentation. nih.gov This process is a hallmark of apoptosis, where the cell's DNA is cleaved into smaller fragments. A novel synthetic quinoline derivative, DFIQ, has been shown to induce apoptosis in non-small cell lung cancer cells, as evidenced by an increase in the sub-G1 cell population, which is indicative of DNA fragmentation. nih.gov

Molecular Mechanisms of Antitumor Action

Cell Cycle Arrest in Specific Phases (e.g., G1/S)

Antimitotic Properties: Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Interference

Fluorinated 2-phenyl-4-quinolone derivatives have demonstrated significant antimitotic properties by targeting the microtubule network. nih.gov These compounds act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. nih.gov

One notable derivative, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone, exhibited a remarkable ability to inhibit tubulin polymerization with an IC50 value of 0.46 microM. nih.gov This inhibitory effect is comparable to that of well-known antimitotic agents such as colchicine, podophyllotoxin, and combretastatin (B1194345) A-4. nih.gov The mechanism of action involves interference with the binding of radiolabeled colchicine to tubulin, indicating that these quinolone derivatives likely interact with the colchicine-binding site on the β-tubulin subunit. nih.gov The ketone moiety within the quinolone structure has been identified as playing an essential role in this activity. nih.gov

The following table summarizes the tubulin polymerization inhibition data for a key fluorinated 2-phenyl-4-quinolone derivative:

| Compound | IC50 (μM) for Tubulin Polymerization Inhibition | Reference |

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone | 0.46 | nih.gov |

Inhibition of Specific Receptor Tyrosine Kinases (e.g., Insulin-like Growth Factor-1 Receptor (IGF-1R) Autophosphorylation)

The insulin-like growth factor 1 receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell transformation and is a target for anticancer drug development. researchgate.net The activation of IGF-1R occurs through autophosphorylation within the enzyme's activation loop. researchgate.net While the direct inhibition of IGF-1R autophosphorylation by this compound has not been specifically documented in the available research, studies on other classes of compounds highlight the potential for targeting this pathway. For example, a group of 6-5 ring-fused compounds has been identified as selective inhibitors of the unphosphorylated form of IGF-1R. researchgate.net These compounds were shown to be active against IGF-1R autophosphorylation in intact Chinese hamster ovary (CHO) cells. researchgate.net Although some of these compounds also inhibited the closely related insulin (B600854) receptor, others demonstrated selectivity for IGF-1R. researchgate.net This indicates that selective inhibition of IGF-1R autophosphorylation is an achievable goal for small molecules, though further research is needed to determine if this compound or its derivatives possess this activity.

Topoisomerase IIα Inhibition

Fluoroquinolones, the broader class to which this compound belongs, are known for their ability to inhibit type II topoisomerases. nih.gov In eukaryotic cells, these compounds can enhance enzyme-mediated DNA cleavage. nih.gov The presence and position of fluorine substituents on the quinolone ring can significantly influence the potency of these inhibitors. nih.gov

For instance, a comparative study of 6,8-difluoroquinolones and their 6-fluoro counterparts revealed that the fluorine atom at the C-8 position contributes to the drug's potency against eukaryotic topoisomerase II. nih.gov The removal of the C-8 fluoro group led to a roughly 2.5-fold decrease in the compound's ability to enhance enzyme-mediated DNA cleavage. nih.gov While this provides insight into the structure-activity relationship of fluorinated quinolones, it is important to note that the subject compound, this compound, has its fluorine at the C-6 position. The specific inhibitory activity of this compound against topoisomerase IIα requires direct investigation.

Research on a related anticancer quinolone derivative, vosaroxin, which is a naphthyridine analog, has shown that it acts by intercalating DNA and inhibiting topoisomerase II, leading to site-selective DNA double-strand breaks and apoptosis. nih.gov This further supports the potential of the quinolone scaffold in targeting topoisomerase enzymes.

In Vivo Antitumor Efficacy in Experimental Models

Specific in vivo studies on the efficacy of this compound against L1210 leukemia and B16 melanoma were not identified in the reviewed literature. However, research on other quinolone derivatives has demonstrated their potential as antitumor agents in various cancer models.

There is a lack of specific data in the reviewed scientific literature regarding the in vivo efficacy of this compound against the human tumor xenograft models of MX-1 breast, LX-1 lung, BL/STX-1 stomach, CX-1 colon, HCT-15, and DLD-2 colon carcinomas.

Antimicrobial and Antibacterial Activities

The antimicrobial potential of quinoline derivatives, particularly those with fluorine substitutions, has been a subject of extensive research. These compounds form the backbone of many synthetic antibiotics. The introduction of a fluorine atom at the C-6 position of the quinoline ring is a key structural feature known to enhance the antibacterial potency of these compounds. This section explores the efficacy of this compound derivatives against various bacterial strains.

Derivatives of this compound have been investigated for their activity against Gram-positive bacteria. While specific data for this compound is limited, studies on structurally related compounds provide insight into their potential efficacy. For instance, metal complexes of 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated significant antibacterial activity.

In one study, the in vitro antibacterial activity of a series of dinuclear transition metal complexes based on a 2-phenylquinoline-4-carboxylic acid derivative was evaluated against several bacteria, including the Gram-positive strains Bacillus subtilis and Staphylococcus aureus. The results, summarized in the table below, indicated that the metal complexes exhibited greater antibacterial activity than the free ligand or the metal salts alone. Notably, the Zinc(II) and Cadmium(II) complexes showed excellent activity against Staphylococcus aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivative Complexes against Gram-Positive Bacteria

| Compound | Test Organism | IC50 (µg/mL) |

|---|---|---|

| Zn(II) Complex | Staphylococcus aureus | 0.57 |

| Cd(II) Complex | Staphylococcus aureus | 0.51 |

| Ligand Alone | Staphylococcus aureus | > 50 |

| Zn(II) Complex | Bacillus subtilis | 1.25 |

| Cd(II) Complex | Bacillus subtilis | 1.12 |

| Ligand Alone | Bacillus subtilis | > 50 |

These findings suggest that chelation of the 2-phenylquinoline (B181262) scaffold with metal ions can significantly enhance its efficacy against pathogenic Gram-positive bacteria.

The activity of this compound derivatives also extends to Gram-negative bacteria. The structural features of fluoroquinolones play a crucial role in their ability to penetrate the complex cell wall of these bacteria and inhibit essential enzymes like DNA gyrase.

The same study that investigated the metal complexes of a 2-phenylquinoline-4-carboxylic acid derivative also tested their efficacy against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. The results demonstrated that the complexes were more potent than the parent ligand. nih.gov

Table 2: In Vitro Antibacterial Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivative Complexes against Gram-Negative Bacteria

| Compound | Test Organism | IC50 (µg/mL) |

|---|---|---|

| Zn(II) Complex | Escherichia coli | 2.50 |

| Cd(II) Complex | Escherichia coli | 2.35 |

| Ligand Alone | Escherichia coli | > 50 |

| Zn(II) Complex | Pseudomonas aeruginosa | 5.10 |

| Cd(II) Complex | Pseudomonas aeruginosa | 4.80 |

| Ligand Alone | Pseudomonas aeruginosa | > 50 |

These results underscore the broad-spectrum potential of this class of compounds.

In the search for new treatments for tuberculosis, researchers have explored various modifications of the quinoline scaffold. One promising avenue of investigation involves the synthesis of thioquinoline derivatives. A study focused on novel 6-substituted-2-phenyl-quinoline derivatives reported their in-vitro antitubercular activity. mdpi.com The research involved synthesizing a series of these compounds and screening them against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) method.

Several of the synthesized compounds demonstrated significant antitubercular activity. The minimum inhibitory concentration (MIC) for the most active compounds was found to be 6.25 µg/mL. This level of potency highlights the potential of the 6-fluoro-2-phenyl-quinoline scaffold as a basis for the development of new antitubercular agents.

Table 3: Antitubercular Activity of Selected 6-Substituted-2-Phenyl-Quinoline Derivatives

| Compound ID | Substitution at C-6 | MIC (µg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| IIb | Chloro | 6.25 |

| IIe | Fluoro | 6.25 |

| IIg | Nitro | 6.25 |

Other Bioactive Properties

Beyond their antimicrobial applications, derivatives of this compound have been investigated for other important pharmacological activities. These include antioxidant and antiplasmodial properties, which are of significant interest in the development of new therapeutic agents.

The antioxidant properties of various chemical compounds are crucial in combating oxidative stress, which is implicated in numerous diseases. Research has shown that the formation of metal complexes with organic ligands, such as flavonoids and other heterocyclic compounds, can significantly enhance their antioxidant capabilities. researchgate.net This enhancement is often attributed to the stabilization of the radical species formed during the antioxidant process through chelation with the metal ion.

While specific studies on the antioxidant activity of this compound metal complexes are not extensively documented, the general principle of enhanced antioxidant activity through complexation is well-established for related structures. For instance, studies on flavonoid-metal complexes have demonstrated that the chelated flavonoids are more effective free radical scavengers than the free flavonoids. researchgate.net It is hypothesized that fluoroquinoline complexes could exhibit similar enhanced antioxidant properties, a prospect that warrants further investigation.

The quinoline core is a well-known pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a famous example. Researchers have explored modifications of the quinoline structure to develop new agents effective against drug-resistant strains of the malaria parasite, Plasmodium falciparum. One such area of research has focused on 2,4-disubstituted 6-fluoroquinolines.

A study investigating these derivatives as antiplasmodial agents revealed several compounds with high potency. nih.gov The in vitro activity of these compounds was tested against a chloroquine-sensitive strain of P. falciparum. The results, presented in the table below, show that several derivatives exhibit potent antiplasmodial activity, with IC50 values in the nanomolar range.

Table 4: In Vitro Antiplasmodial Activity of Selected 2,4-Disubstituted 6-Fluoroquinoline Derivatives

| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 4) | IC50 (nM) against P. falciparum |

|---|---|---|---|

| 5 | 4-Fluorophenyl | -NH-(CH2)2-pyrrolidine | 4 |

| 11 | 4-Chlorophenyl | -NH-(CH2)2-pyrrolidine | 7 |

| 16 | 4-Bromophenyl | -NH-(CH2)2-pyrrolidine | 6 |

| 22 | 4-(Trifluoromethyl)phenyl | -NH-(CH2)2-pyrrolidine | 10 |

| 24 | 4-Methoxyphenyl | -NH-(CH2)2-pyrrolidine | 12 |

These findings highlight the potential of the this compound scaffold in the development of novel and potent antimalarial drugs. nih.govnih.gov

Mechanistic Insights into the Biological Actions of 6 Fluoro 2 Phenyl 4 Quinolinol Derivatives

Identification and Validation of Molecular Targets (e.g., Tubulin, Topoisomerase IIα)

Research has identified two primary molecular targets for the biological activity of 6-fluoro-2-phenyl-4-quinolinol derivatives: the microtubule protein tubulin and the nuclear enzyme topoisomerase IIα.

Tubulin: A significant body of evidence points to the inhibition of tubulin polymerization as a key mechanism of action. researchgate.netnih.gov Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle. mdpi.com Several fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone have demonstrated potent cytotoxic activity against cancer cell lines, which has been directly linked to their ability to inhibit microtubule formation. nih.gov For instance, the derivative 7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one was found to inhibit mitosis, and its anticancer activity was attributed to its interference with microtubule assembly. researchgate.netnih.gov These compounds are often classified as colchicine (B1669291) binding site inhibitors, indicating they interact with a specific pocket on β-tubulin, thereby preventing the polymerization process required for microtubule growth. nih.gov

Topoisomerase IIα: In addition to targeting the cytoskeleton, certain quinoline-based compounds have been shown to inhibit DNA topoisomerase IIα. researchgate.net This enzyme is vital for managing DNA topology during replication, transcription, and chromosome segregation by creating and resealing transient double-strand breaks in the DNA. mdpi.com Inhibition of topoisomerase IIα by small molecules can stabilize the "cleavable complex," where the DNA is cut but not resealed, leading to permanent DNA damage and triggering cell death pathways. mdpi.comnih.gov The investigation of various quinolone congeners has revealed that specific structural modifications to the basic quinolone pharmacophore can enhance activity against mammalian topoisomerase II, making it a viable target for anticancer chemotherapy. researchgate.net For example, a novel series of pyrazolo[4,3-f]quinoline derivatives was designed and synthesized with the specific aim of inhibiting topoisomerase I and IIα, with several compounds showing effective inhibition of cancer cell lines.

The following table summarizes key derivatives and their validated molecular targets.

| Compound Class/Derivative | Identified Molecular Target | Primary Mechanism of Action |

| Fluorinated 2-phenyl-3-hydroxy-4(1H)-quinolinones | Tubulin | Inhibition of microtubule polymerization |

| 7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-one | Tubulin | Inhibition of microtubule formation |

| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase I/IIα | Stabilization of the DNA-enzyme cleavable complex |

| Antineoplastic quinolone (e.g., CP-115,953) | Topoisomerase IIα | Stabilization of the DNA-enzyme cleavable complex |

Analysis of Ligand-Protein Binding Interactions at the Molecular Level

Molecular docking and computational analyses have provided detailed insights into how this compound derivatives interact with their protein targets at an atomic level.

Interaction with Tubulin: The primary binding site for these quinolinol derivatives on the tubulin heterodimer is the colchicine binding site, located at the interface between the α- and β-subunits. mdpi.comnih.gov Molecular docking studies reveal that the binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. brieflands.com For example, the fluorine group of the phenyl ring on a 2-oxoquinoline derivative can form a hydrogen bond with the surrounding residue Asn167, while the quinoline (B57606) moiety itself can establish a favorable pi-sigma interaction with Leu248. researchgate.net Other key residues within the colchicine pocket that have been identified as interaction points for similar inhibitors include Cys241, Leu255, and Lys254. brieflands.com The binding of these ligands within this pocket physically obstructs the conformational changes required for tubulin dimers to assemble into microtubules, thus acting as potent polymerization inhibitors. mdpi.com

Interaction with Topoisomerase IIα: The interaction of quinolones with topoisomerase II is complex. Studies indicate that various structurally different topoisomerase II inhibitors, including quinolones and etoposide, share an overlapping functional interaction domain on the enzyme. nih.gov Kinetic analyses have shown that quinolones can act as competitive inhibitors of other antineoplastic drugs like etoposide, suggesting they contend for a common or closely related binding site. nih.gov A well-characterized mechanism for quinolone interaction with the bacterial form of the enzyme (topoisomerase IV) involves a water-metal ion bridge. nih.gov In this model, the quinolone's keto-acid group chelates a magnesium ion, which is coordinated to water molecules that in turn form hydrogen bonds with key serine and glutamic acid residues on the enzyme. nih.gov This bridge is believed to be a primary conduit for drug-enzyme interactions, and while this has been detailed in bacterial enzymes, the subtle structural differences for eukaryotic activity suggest a potentially analogous, albeit distinct, binding mode. researchgate.netnih.gov

The table below outlines the key amino acid residues and interaction types involved in the binding of quinolinol derivatives to their targets.

| Molecular Target | Binding Site | Key Interacting Residues (Examples) | Type of Interaction |

| Tubulin | Colchicine Binding Site | Asn167, Leu248, Cys241, Leu255, Lys254 | Hydrogen Bonds, Pi-Sigma Interactions, Hydrophobic Interactions |

| Topoisomerase IIα | Drug Interaction Domain | Serine and Acidic Residues (inferred) | Competitive Binding, potential Water-Metal Ion Bridge Mediation |

Elucidation of Cellular Pathway Modulation Leading to Therapeutic Effects

The inhibition of molecular targets by this compound derivatives triggers a cascade of downstream cellular events, culminating in therapeutic effects such as the inhibition of cancer cell proliferation.

Cell Cycle Arrest: By disrupting microtubule dynamics, tubulin-targeting derivatives effectively halt the cell cycle. nih.gov The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to a significant arrest in the G2/M phase of the cell cycle. nih.gov This mitotic arrest is a powerful trigger for apoptosis, or programmed cell death, as the cell's internal checkpoints recognize the catastrophic failure in chromosome segregation. mdpi.com Cell cycle analysis of cancer cells treated with active quinoline derivatives confirms a dramatic increase in the population of cells in the G2/M phase. nih.gov

Induction of Apoptosis: Both tubulin and topoisomerase IIα inhibition ultimately converge on the pathway of apoptosis. As mentioned, mitotic arrest is a potent inducer of apoptosis. Similarly, the stabilization of the cleavable complex by topoisomerase IIα inhibitors leads to the accumulation of permanent DNA double-strand breaks. mdpi.com This extensive DNA damage is recognized by cellular surveillance mechanisms, which in turn activate apoptotic signaling pathways. nih.gov The induction of apoptosis is a hallmark of effective chemotherapy, and studies on active quinoline derivatives confirm their ability to significantly increase the population of apoptotic cells, as measured by assays such as Annexin V staining. nih.gov

This table summarizes the cellular consequences of target inhibition by these compounds.

| Molecular Target Inhibited | Primary Cellular Consequence | Downstream Effect | Ultimate Therapeutic Outcome |

| Tubulin | Microtubule Destabilization | G2/M Phase Cell Cycle Arrest | Induction of Apoptosis |

| Topoisomerase IIα | DNA Double-Strand Breaks | DNA Damage Response Activation | Induction of Apoptosis |

Structure Activity Relationship Sar and Rational Drug Design Approaches

Influence of Substituents on Biological Potency and Selectivity

The biological activity of the 6-fluoro-2-phenyl-4-quinolinol scaffold can be meticulously tuned by strategic placement of different functional groups. The interplay between substituents on the quinoline (B57606) core and the 2-phenyl moiety dictates the compound's potency and its specificity for biological targets.

Role of Fluorine Position and Substitution Patterns

The introduction of a fluorine atom into the quinolone structure is a critical design element, significantly enhancing biological activity. nih.govtandfonline.com Specifically, the presence of a fluorine atom at the C-6 position of the quinoline core is a hallmark of the potent fluoroquinolone class of antibacterials, known to improve the inhibition of DNA gyrase. tandfonline.com This modification can lead to a substantial increase in both enzyme inhibition and cellular penetration. asm.org

Beyond the quinoline core, fluorination of the 2-phenyl ring also plays a crucial role. Studies on fluorinated 2-phenyl-4-quinolone derivatives have demonstrated that the position of the fluorine atom on this peripheral ring significantly impacts cytotoxic activities. For instance, a 2'-fluoro substitution on the phenyl ring, combined with other modifications, has resulted in compounds with potent tubulin polymerization inhibitory effects. researchgate.net

| Compound Type | Key Substitution | Observed Effect | Reference |

|---|---|---|---|

| Fluoroquinolones | Fluorine at C-6 | Enhances DNA gyrase inhibition and antibacterial activity. | tandfonline.com |

| 2-Phenyl-4-quinolones | Fluorine at 2'-position of phenyl ring | Contributes to potent tubulin polymerization inhibition. | researchgate.net |

Impact of Modifications on the 2-Phenyl Moiety

Modifications to the 2-phenyl ring are a key strategy for optimizing the biological profile of this compound derivatives. The nature and position of substituents on this ring can dramatically alter the compound's interaction with its target, thereby affecting its potency.

Research has shown that introducing a fluorine atom at the 2'-position of the phenyl ring can yield highly potent cytotoxic agents. nih.gov For example, 2-(2'-fluorophenyl)-4-quinolone derivatives have been synthesized and evaluated for their ability to interact with tubulin, a critical target in cancer therapy. nih.gov One standout compound, 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone, exhibited exceptionally potent cytotoxic activities against renal and melanoma tumor cell lines and was a powerful inhibitor of tubulin polymerization. researchgate.net This highlights the synergistic effect of substitutions on both the quinoline core (a pyrrol group at C-6) and the 2-phenyl ring.

Effects of Substitutions on the Quinoline Core (e.g., C-6, C-7, Methoxy Groups)

The quinoline core itself offers multiple positions for substitution, allowing for the fine-tuning of pharmacological properties. The C-6 position, where the defining fluorine atom of the title compound resides, is critical for potent activity. nih.govmdpi.com However, other positions, particularly C-7, also significantly influence the potency, antibacterial spectrum, and pharmacokinetics. researchgate.net

| Position on Quinoline Core | Substituent Example | Impact on Activity/Properties | Reference |

|---|---|---|---|

| C-5 | Amino group | Improves overall potency. | researchgate.net |

| C-6 | Fluorine | Essential for high potency in fluoroquinolones. | mdpi.comresearchgate.net |

| C-7 | Piperazine ring | Influences potency, spectrum, and pharmacokinetics. | researchgate.netyoutube.com |

| C-8 | Halogen (F or Cl) | Improves oral absorption and activity against anaerobes. | researchgate.net |

Contribution of Ketone Moieties to Activity

The ketone group at the C-4 position is an indispensable structural feature for the biological activity of the 4-quinolone class of compounds. researchgate.net This carbonyl group, along with the carboxyl group often found at the C-3 position in antibacterial quinolones, is crucial for the molecule's interaction with its bacterial targets, DNA gyrase and topoisomerase IV. nih.gov It is understood that the 4-oxo group is essential for binding to the DNA bases within the enzyme-DNA complex. researchgate.net Any modification or replacement of this ketone moiety, for instance with a 4-thioxo or sulfonyl group, typically leads to a significant loss of antibacterial activity. youtube.com This underscores the foundational role of the C-4 ketone in the pharmacophore of this scaffold.

Scaffold Hopping Strategies and Investigation of Isomeric Effects (e.g., 2-Phenyl-4-quinolone vs. 4-Phenyl-2-quinolone)

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. uniroma1.it This approach is used to discover novel chemotypes with improved properties, such as enhanced efficacy, better pharmacokinetics, or a more favorable intellectual property position. bhsai.org

In the context of quinolones, scaffold hopping has been employed to explore new chemical space. nih.gov For example, researchers have substituted the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold in a known antimycobacterial agent with a 2-(quinolin-4-yloxy)acetamide system to develop novel compounds. nih.gov

A particularly insightful application of this strategy is the investigation of isomeric effects by rearranging the core structure. A prime example is the comparison between 2-phenyl-4-quinolone and its geometric isomer, 4-phenyl-2-quinolone. nih.gov Researchers have applied a scaffold hopping concept to effectively transfer the phenyl ring from the 2-position to the 4-position of the quinolone core. nih.gov This seemingly simple shift results in a distinct class of compounds, 4-phenyl-2-quinolones, which were investigated as a new generation of antimitotic agents and apoptosis stimulators. nih.gov This isomeric repositioning allows for the exploration of how the spatial arrangement of the key phenyl and quinolone pharmacophores influences interaction with biological targets like tubulin. nih.gov

| Isomer | Core Structure | Key Feature | Therapeutic Target Example |

|---|---|---|---|

| 2-Phenyl-4-quinolone | Quinolone ring with a ketone at C-4 | Phenyl group at position 2 | Tubulin, DNA Gyrase |

| 4-Phenyl-2-quinolone | Quinolone ring with a ketone at C-2 | Phenyl group at position 4 | Tubulin |

Principles of Rational Design for Enhanced Efficacy, Reduced Toxicity, and Improved Pharmacokinetics

Rational drug design leverages a deep understanding of structure-activity relationships to create molecules with optimized therapeutic profiles. For the this compound scaffold, several key principles are employed to enhance efficacy, minimize toxicity, and improve drug-like properties.

One of the foremost strategies is the use of fluorination. The selective incorporation of fluorine atoms can block metabolically labile sites, thereby increasing the metabolic stability and half-life of a compound. tandfonline.com It can also enhance binding affinity to the target protein through favorable electrostatic interactions. tandfonline.comtandfonline.com

Structure-based drug design, utilizing tools like molecular docking and pharmacophore modeling, is another cornerstone of rational design. rsc.org These computational methods allow scientists to visualize how a molecule fits into the active site of a target protein, such as a kinase or DNA gyrase. rsc.orgacs.org This insight enables the design of new derivatives with modified substituents that can form stronger or more selective interactions, thus boosting potency and reducing off-target effects.

Furthermore, strategies like scaffold hopping are rationally applied to address specific liabilities in a lead compound. If a scaffold is prone to rapid metabolism or exhibits toxicity, it can be replaced with a bioisosteric core that maintains the necessary pharmacophoric elements but possesses a better pharmacokinetic and safety profile. uniroma1.it By combining these principles—strategic substitution, computational modeling, and scaffold modification—medicinal chemists can systematically evolve the this compound core into highly effective and safer drug candidates.

Computational and Theoretical Investigations in the Study of 6 Fluoro 2 Phenyl 4 Quinolinol

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity.

Quinolone and quinoline (B57606) derivatives are frequently investigated as anticancer agents that target the protein tubulin. nih.govnih.gov Molecular docking studies are commonly used to predict their binding interactions within the colchicine-binding site on the β-tubulin subunit. nih.govresearchgate.netresearchgate.net When docked into this pocket, compounds structurally similar to 6-fluoro-2-phenyl-4-quinolinol are predicted to form key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. researchgate.net These interactions stabilize the ligand-protein complex, disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis. nih.gov

For example, the quinoline core can orient itself within the pocket to interact with residues like Cys241, while the phenyl group may engage in hydrophobic interactions with other residues, mimicking the binding mode of colchicine (B1669291) itself. researchgate.net The specific interactions predicted by docking simulations provide a hypothesis for the molecule's mechanism of action.

While the colchicine-binding site of tubulin is a well-established target for this class of compounds, detailed docking studies of this compound into other potential targets, such as the human topoisomerase II alpha (hTopoIIα) active site, are not extensively detailed in the available literature.

A primary goal of molecular docking is to establish a correlation between the predicted binding affinity and the experimentally observed biological activity. researchgate.net The docking score, a numerical value that estimates the binding free energy, is often compared against experimental data such as the half-maximal inhibitory concentration (IC50). nih.gov A strong correlation, where compounds with lower (more favorable) docking scores also exhibit lower IC50 values (higher potency), suggests that the computational model accurately represents the biological interaction. researchgate.netresearchgate.net

In studies of quinoline derivatives, researchers often synthesize a series of related compounds and test their antiproliferative activity against various cancer cell lines. nih.govmdpi.com The experimental results are then rationalized through docking studies. mdpi.com For instance, the introduction of a specific substituent that enables an additional hydrogen bond in the docking simulation would be expected to correspond to improved cytotoxic activity in vitro. This correlation validates the computational model and provides insights for designing more potent future derivatives.

| Compound Analog | Docking Score (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| Analog A | -8.5 | 5.2 |

| Analog B | -9.2 | 2.1 |

| Analog C | -7.8 | 10.8 |

| Analog D | -9.5 | 1.5 |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the structural, electronic, and energetic properties of molecules with high accuracy. rsc.org

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (aromatic) | Carbon-Carbon bond length in phenyl/quinoline ring | 1.39 - 1.42 Å |

| C-N (quinoline) | Carbon-Nitrogen bond length in quinoline ring | 1.37 - 1.39 Å |

| C-O (hydroxyl) | Carbon-Oxygen bond length of the hydroxyl group | ~1.36 Å |

| C-F (fluoro) | Carbon-Fluorine bond length | ~1.35 Å |

| C-N-C (angle) | Bond angle within the quinoline ring | ~117° |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface. rsc.org Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red (negative potential), while electron-poor regions, susceptible to nucleophilic attack, are colored blue (positive potential). chemrxiv.org Neutral regions are colored green.

For this compound, an MEP analysis would likely show negative potential (red) around the electronegative oxygen atom of the hydroxyl group, the nitrogen atom of the quinoline ring, and the fluorine atom. researchgate.netresearchgate.net These sites represent regions with a high probability of acting as hydrogen bond acceptors. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its potential to act as a hydrogen bond donor. chemrxiv.org This analysis is critical for predicting non-covalent interaction sites in a protein's binding pocket.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. fiveable.mewikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. ucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electronegativity (χ), which provide further insights into the molecule's chemical behavior. rsc.org

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| E_HOMO | - | -6.5 |

| E_LUMO | - | -1.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | 4.15 |

Prediction of Spectroscopic Parameters (e.g., IR, NMR) for Comparison with Experimental Data

Computational methods, particularly DFT, are commonly used to predict the vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra of novel compounds. nih.gov These theoretical calculations help in the structural elucidation and confirmation of synthesized molecules by comparing the predicted chemical shifts and vibrational frequencies with experimentally obtained data. nih.gov For various quinoline derivatives, studies have shown a good correlation between calculated and experimental spectra. nih.gov However, a specific computational study detailing the predicted IR and NMR parameters for this compound is not available in the cited research.

Nonlinear Optical (NLO) Characteristics

The investigation of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. uobasrah.edu.iqbiointerfaceresearch.com Computational chemistry, using approaches like DFT, allows for the calculation of NLO parameters such as polarizability (α) and the first-order hyperpolarizability (β) to assess a molecule's potential for NLO applications. ekb.egresearchgate.net Studies on various quinoline and other heterocyclic derivatives have been conducted to explore these properties. biointerfaceresearch.comekb.eg Such research indicates that the quinoline scaffold can be a promising framework for NLO materials. ekb.eg Nevertheless, specific calculated values for the NLO characteristics of this compound have not been reported in the available literature.

In Silico Pharmacokinetic and Toxicological Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential as a drug candidate. mdpi.com These predictive models help to identify potential liabilities and reduce late-stage attrition of drug candidates.

Absorption, Distribution, Metabolism, and Excretion Profiling

Computational tools are used to predict various ADMET properties. Studies on classes of compounds like 2,4-disubstituted 6-fluoroquinolines and 4-phenyl-2-quinolones have involved in silico pharmacokinetic predictions. mdpi.comnih.gov These analyses typically evaluate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. A specific ADMET profile for this compound is not documented in the reviewed sources.

Toxicity Assessment (e.g., Mutagenicity, Cardiotoxicity)

Toxicity prediction is a key component of in silico analysis. Models are used to forecast potential risks such as mutagenicity (e.g., AMES toxicity) and cardiotoxicity (e.g., hERG inhibition). mdpi.comnih.gov While ADMET studies of related 4-phenyl-2-quinolone derivatives have sometimes indicated potential risks for mutagenicity, specific toxicity assessments for this compound are not available. mdpi.com

Evaluation of Drug-Likeness According to Pharmaceutical Rules (e.g., Lipinski's Rule of Five, Ghose, Veber)

"Drug-likeness" is assessed using a set of rules based on the physicochemical properties of known oral drugs. The most famous of these is Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. wikipedia.orgdrugbank.com A compound is considered "drug-like" if it does not violate more than one of these rules. wikipedia.org Studies on related 2-phenyl quinoline-4-carboxamide and 4-phenyl-2-quinolone derivatives have successfully applied these rules to evaluate their potential as oral drug candidates. mdpi.comresearchgate.net However, a specific analysis of this compound with calculated values for each of Lipinski's, Ghose's, and Veber's rules is not provided in the existing literature.

Future Research Directions and Therapeutic Prospects

Development of Next-Generation 6-Fluoro-2-phenyl-4-quinolinol Analogues with Optimized Profiles

The development of novel analogues of this compound is a key strategy to enhance its therapeutic potential. By systematically modifying the core structure, researchers aim to improve efficacy, selectivity, and pharmacokinetic properties.

Strategic modifications to the this compound scaffold are being explored to optimize its therapeutic profile. These include substitutions at various positions on the quinoline (B57606) ring and the phenyl group. For instance, the introduction of different functional groups can influence the compound's binding affinity to its molecular targets and its metabolic stability. The synthesis of 2-substituted-4-amino-6-halogenquinolines has been a subject of research to develop compounds with enhanced antiproliferative activity. nih.gov

One area of focus is the synthesis of derivatives with altered electronic and steric properties to improve target engagement. For example, the replacement of the phenyl group with other aromatic or heterocyclic rings is being investigated. Additionally, modifications to the 4-quinolinol moiety, such as esterification or etherification, are being explored to create prodrugs with improved bioavailability.

| Modification Strategy | Rationale | Potential Outcome |

| Substitution on the phenyl ring | To modulate electronic properties and steric interactions with the target protein. | Enhanced binding affinity and selectivity. |

| Alteration of the 4-quinolinol group | To create prodrugs or modify solubility. | Improved bioavailability and pharmacokinetic profile. |

| Introduction of different substituents on the quinoline core | To explore new structure-activity relationships. | Discovery of analogues with novel biological activities. |

Preclinical and Clinical Translation Potential of Promising Candidates

While the preclinical and clinical development of this compound itself is not extensively documented in publicly available literature, the broader class of quinoline derivatives has shown significant promise in preclinical studies for various diseases. mdpi.comnih.gov The translation of these findings into clinical applications is a critical next step.

Preclinical studies involving animal models are essential to evaluate the in vivo efficacy and safety of novel this compound analogues. These studies provide crucial data on pharmacokinetics, pharmacodynamics, and potential toxicity, which are necessary for advancing a compound to clinical trials. The evaluation of 2-substituted-4-amino-6-halogenquinolines for their in vitro antiproliferative activity against various cancer cell lines has identified promising lead compounds for further development. nih.gov

The path to clinical translation involves rigorous testing in humans through phased clinical trials. These trials are designed to assess the safety, dosage, and efficacy of the drug candidate in treating a specific condition. The successful clinical development of other quinoline-based drugs provides a roadmap for the potential translation of promising this compound analogues.

Exploration of Combination Therapies and Synergistic Effects

Combining this compound analogues with existing therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. Synergistic interactions can allow for lower doses of each drug, potentially reducing side effects.

The exploration of combination therapies involves identifying drugs that act on complementary pathways to the this compound analogue. For instance, in the context of cancer, combining a quinoline derivative with a cytotoxic agent or an immunotherapy drug could lead to a more potent antitumor response. Research into the synergistic effects of plant-derived compounds with conventional chemotherapeutic agents has shown promise in enhancing anticancer activity.

Preclinical studies are crucial for identifying synergistic drug combinations. These studies often involve in vitro assays to measure the combined effect of two or more drugs on cell viability or other relevant biological endpoints. The results of these studies can then be validated in animal models before being considered for clinical investigation.

Addressing Mechanisms of Drug Resistance

The development of drug resistance is a major challenge in the long-term use of many therapeutic agents. Understanding and overcoming the mechanisms of resistance to this compound and its analogues is critical for their sustained clinical utility.

Resistance to quinolone-based drugs can arise through several mechanisms, including mutations in the drug's target protein, increased expression of efflux pumps that remove the drug from the cell, and alterations in drug metabolism. nih.gov For fluoroquinolones, resistance often emerges from mutations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity. mdpi.com Additionally, bacteria can acquire resistance through plasmid-mediated mechanisms. nih.gov

Strategies to combat drug resistance include the development of next-generation analogues that are less susceptible to resistance mechanisms. This could involve designing compounds that bind to different sites on the target protein or that are not substrates for efflux pumps. Combination therapies can also be effective in overcoming resistance by targeting multiple cellular pathways simultaneously.

| Resistance Mechanism | Description | Potential Counter-Strategy |

| Target modification | Mutations in the drug's target protein reduce binding affinity. mdpi.com | Development of analogues that bind to a different site or have a higher affinity for the mutated target. |